Azidotrimethylsilane
Overview
Description
Azidotrimethylsilane is an organosilicon compound with the chemical formula C₃H₉N₃Si. It is a colorless liquid that is widely used as a reagent in organic synthesis. This compound is known for its stability and slow decomposition even at elevated temperatures, making it a safer alternative to hydrazoic acid as an azide source .
Preparation Methods
Azidotrimethylsilane can be synthesized through several methods. One common method involves the reaction of chlorotrimethylsilane with sodium azide. The reaction is typically carried out by adding chlorotrimethylsilane dropwise to a stirred solution of sodium azide in diethylene glycol dimethyl ether . Another method involves refluxing a mixture of sodium azide and chlorotrimethylsilane in di-n-butyl ether for two days, followed by distillation of the azide directly from the reaction vessel .
Chemical Reactions Analysis
Azidotrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with benzyl, allyl, and substituted alkyl halides to form the corresponding azides in yields ranging from 60% to 100%.
Addition Reactions: It adds to ketones and aldehydes to form siloxy azides, which can subsequently be converted into tetrazoles.
Ring-Opening Reactions: It can ring-open epoxides to produce azido alcohols.
Scientific Research Applications
Azidotrimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
Azidotrimethylsilane exerts its effects primarily through its ability to donate the azide group (N₃). In reactions with ketones and aldehydes, it forms siloxy azides, which can further react to form tetrazoles . The compound can also hydrolyze to produce hydrazoic acid, which is a highly reactive species .
Comparison with Similar Compounds
Azidotrimethylsilane is often compared with other azide sources such as hydrazoic acid and sodium azide. Unlike hydrazoic acid, this compound is more stable and safer to handle . Sodium azide, while also a common azide source, does not offer the same level of stability and ease of use in organic synthesis .
Similar Compounds
- Hydrazoic acid
- Sodium azide
- Trimethylsilyl chloride (precursor)
This compound stands out due to its unique combination of stability, reactivity, and safety, making it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
azido(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3Si/c1-7(2,3)6-5-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZOYHHAIAQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063542 | |
Record name | Azidotrimethylsilane | |
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Molecular Weight |
115.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Azidotrimethylsilane | |
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CAS No. |
4648-54-8 | |
Record name | Azidotrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4648-54-8 | |
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Record name | Azidotrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004648548 | |
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Record name | Silane, azidotrimethyl- | |
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Record name | Azidotrimethylsilane | |
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Record name | Azidotrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Azidotrimethylsilane | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azidotrimethylsilane acts as a nucleophilic azide source. It reacts with various electrophiles, such as alkyl halides, epoxides, and activated alcohols, to replace the leaving group with an azide group (N₃). [, , , , ]
ANone: The azide group is a versatile functional group that can undergo various transformations, including:
- Reduction to amines: This is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂). []
- 1,3-Dipolar cycloaddition with alkynes ("Click" chemistry): This reaction, typically catalyzed by copper(I) salts, yields 1,2,3-triazoles, which are useful in various fields, including drug discovery and material science. [, , , ]
- Reaction with thioacids: This leads to the formation of amidomethyl glycosides, although it may require harsh conditions or alternative strategies like the Staudinger reaction. []
A:
A: this compound is commonly used in aprotic solvents like dichloromethane, tetrahydrofuran, N,N-dimethylformamide, and acetonitrile. [, , , ]
A: Yes, this compound is considered highly toxic and should be handled with extreme caution. [] It decomposes explosively upon heating, and contact with acids can release highly toxic hydrogen azide gas. Proper safety measures, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are crucial.
ANone: this compound is frequently employed with catalysts, especially in:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Copper(I) salts like copper(I) iodide (CuI) are commonly used to accelerate the "click" reaction between azides and alkynes. [, , , ]
- Lewis acid-catalyzed reactions: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can activate epoxides or promote azide addition to other substrates. [, ]
- Solid acid catalysis: Heterogeneous catalysts like povidone-phosphotungstic acid can facilitate alcohol azidation using this compound. []
ANone: Yes, several research papers demonstrate the use of this compound in regio- and stereoselective reactions:
- Regioselective azidation of diols: The reaction of this compound with 1,2- and 1,3-diols under Mitsunobu conditions shows regioselectivity depending on the diol structure and reaction conditions. []
- Stereospecific azidation of diols: The same Mitsunobu reaction with this compound also exhibits stereospecificity, preserving the stereochemistry of the starting diol. []
- Stereoselective synthesis of (Z)-1-alkenyl azides: The reaction of trans-1,2-epoxyalkylsilanes with this compound in the presence of BF₃·OEt₂ yields (Z)-1-alkenyl azides stereoselectively. []
A: Yes, one study utilized density functional theory (DFT) calculations to investigate the mechanism of the 1,3-dipolar cycloaddition reaction of this compound with nanographene. [] The calculations provided insights into the reaction pathway, energy barriers, and the influence of the nanographene structure on reactivity.
ANone: While the provided research excerpts primarily focus on utilizing this compound itself, it's worth noting that modifying the trimethylsilyl group could potentially influence the reagent's reactivity and selectivity. For instance, using bulkier silyl groups might enhance stereoselectivity in certain reactions.
ANone: this compound finds applications beyond traditional organic synthesis due to the versatility of the azide group.
- Material science: The "click" reaction with azides introduced by this compound is valuable for synthesizing polymers, dendrimers, and other materials with tailored properties. []
- Bioconjugation: Azides can be incorporated into biomolecules using this compound, enabling conjugation with various probes or functionalities for biological studies. []
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